molecular formula C17H20N2O2S B256100 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No. B256100
M. Wt: 316.4 g/mol
InChI Key: CUZGAZRXGLLVDC-UHFFFAOYSA-N
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Description

2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. MPTP is a cyclopenta[d]pyrimidinone derivative that has been found to have a variety of biochemical and physiological effects, making it an interesting area of study for researchers.

Mechanism of Action

2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is metabolized in the brain to MPP+, which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial respiration and leads to the formation of reactive oxygen species, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been found to have a variety of other biochemical and physiological effects. These include effects on the immune system, cardiovascular system, and gastrointestinal system. 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has also been found to have analgesic effects, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease and other dopamine-related disorders. However, one limitation of using 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is its toxicity, which can make it difficult to work with in lab settings.

Future Directions

There are many potential future directions for research on 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. One area of interest is the development of new treatments for Parkinson's disease and other dopamine-related disorders. Another area of interest is the development of new pain medications based on the analgesic effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one and its potential uses in a variety of scientific research applications.

Synthesis Methods

2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be synthesized using a variety of methods, but one commonly used method involves the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of a base. The resulting intermediate is then reacted with cyclopenta[d]pyrimidinone to yield 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one.

Scientific Research Applications

2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the dopamine system in the brain. 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This has led to the use of 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one as a model for studying Parkinson's disease and other dopamine-related disorders.

properties

Product Name

2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C17H20N2O2S/c1-12-6-8-13(9-7-12)21-10-3-11-22-17-18-15-5-2-4-14(15)16(20)19-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20)

InChI Key

CUZGAZRXGLLVDC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCSC2=NC(=O)C3=C(N2)CCC3

SMILES

CC1=CC=C(C=C1)OCCCSC2=NC(=O)C3=C(N2)CCC3

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC2=NC(=O)C3=C(N2)CCC3

Origin of Product

United States

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